molecular formula C9H9BrO3 B13210954 (1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol

(1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol

Cat. No.: B13210954
M. Wt: 245.07 g/mol
InChI Key: FHFTXZYDHDDIBD-ZETCQYMHSA-N
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Description

(1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is a chemical compound that features a benzodioxole ring attached to a brominated ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol typically involves the bromination of a precursor compound containing the benzodioxole ring. One common method is the bromination of (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding ethan-1-ol derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates, or ethers.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Ethan-1-ol derivatives without the bromine atom.

Scientific Research Applications

Chemistry

In organic synthesis, (1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

This compound may be used in the development of bioactive molecules, including potential drug candidates. Its structural features allow for interactions with biological targets, making it a useful scaffold in medicinal chemistry.

Industry

In the industrial sector, this compound can be employed in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

    (1R)-1-(2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    (1R)-1-(2H-1,3-benzodioxol-5-yl)-2-iodoethan-1-ol: Contains an iodine atom, which is more reactive in substitution reactions compared to bromine.

Uniqueness

The presence of the bromine atom in (1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the efficient preparation of diverse compounds, highlighting its versatility and importance in scientific research and industrial applications.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

(1R)-1-(1,3-benzodioxol-5-yl)-2-bromoethanol

InChI

InChI=1S/C9H9BrO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5H2/t7-/m0/s1

InChI Key

FHFTXZYDHDDIBD-ZETCQYMHSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@H](CBr)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CBr)O

Origin of Product

United States

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